N-(3-methylpyridin-2-yl)pivalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-N-(3-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-5-7-12-9(8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCUAOCZXRLXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363173 | |
| Record name | 2,2-Dimethyl-N-(3-methylpyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-66-7 | |
| Record name | 2,2-Dimethyl-N-(3-methylpyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Notes and Protocols: Strategic Solvent Selection for N-(3-methylpyridin-2-yl)pivalamide Mediated Catalysis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for catalytic reactions mediated by N-(3-methylpyridin-2-yl)pivalamide. This pivalamide derivative, featuring a sterically hindered N-acyl-2-aminopyridine motif, is an emerging ligand class for transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. The choice of solvent is a critical parameter that profoundly influences reaction kinetics, product yield, and selectivity. This guide elucidates the mechanistic role of the solvent and provides a systematic approach to solvent screening and optimization, ensuring robust and reproducible catalytic performance.
Introduction: The Critical Role of N-(3-methylpyridin-2-yl)pivalamide in Modern Catalysis
N-(3-methylpyridin-2-yl)pivalamide belongs to a class of mono-N-protected amino-pyridine ligands that have garnered significant attention in homogeneous catalysis. The unique structural features of this ligand—a pyridine nitrogen for metal coordination and a bulky pivaloyl group—impart specific steric and electronic properties to the catalytic center. These properties are instrumental in facilitating key steps in catalytic cycles, such as oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions.[1] The successful application of this ligand in synthesizing complex organic molecules, particularly biaryl and C-N coupled products, is highly dependent on the optimization of reaction parameters, with solvent selection being paramount.[2][3][4]
The solvent is not merely an inert medium for the dissolution of reactants; it actively participates in the catalytic cycle.[4] It can influence the solubility of reagents, stabilize or destabilize reaction intermediates and transition states, and in some cases, directly coordinate to the metal center, thereby modulating its reactivity. A judicious choice of solvent can lead to significant improvements in reaction efficiency and selectivity. Conversely, an inappropriate solvent can hinder or completely inhibit the desired transformation.
Mechanistic Insights: How Solvents Influence the Catalytic Cycle
In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, the catalytic cycle generally proceeds through a sequence of oxidative addition, transmetalation (for Suzuki), and reductive elimination.[5] The solvent can exert a significant influence on each of these elementary steps.
-
Oxidative Addition: This initial step involves the reaction of the palladium(0) catalyst with an aryl halide. The polarity of the solvent can affect the rate of this step. Polar solvents, for instance, can stabilize charged transition states that may be involved in the oxidative addition of polar substrates.[4]
-
Transmetalation: In reactions like the Suzuki-Miyaura coupling, the transfer of an organic group from an organoboron reagent to the palladium center is a critical step. The solvent's ability to solvate the base and the boronate species can impact the efficiency of this process.
-
Reductive Elimination: This final step, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the palladium(0) catalyst, can also be influenced by the solvent. The solvent can affect the geometry and electronic properties of the palladium complex, thereby influencing the rate of reductive elimination.
The diagram below illustrates a generalized workflow for optimizing solvent conditions in a cross-coupling reaction.
Caption: Workflow for Solvent Optimization in Catalysis.
Data Presentation: Representative Solvent Screening for a Buchwald-Hartwig Amination
To illustrate the profound effect of solvent choice, the following table summarizes the results of a representative solvent screening for the Buchwald-Hartwig amination of 4-bromoanisole with morpholine, using a palladium precatalyst and N-(3-methylpyridin-2-yl)pivalamide as the ligand.
| Entry | Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Yield (%) | Observations |
| 1 | Toluene | 2.4 | 111 | 85 | Good solubility, clean reaction profile. |
| 2 | 1,4-Dioxane | 2.2 | 101 | 92 | Excellent yield, slightly faster reaction time. |
| 3 | Tetrahydrofuran (THF) | 7.6 | 66 | 78 | Lower boiling point limits reaction temperature. |
| 4 | Dimethylformamide (DMF) | 36.7 | 153 | 65 | Side product formation observed. |
| 5 | Acetonitrile | 37.5 | 82 | <10 | Potential inhibition of the catalyst. |
| 6 | Dichloromethane (DCM) | 9.1 | 40 | <5 | Low boiling point, potential catalyst inhibition. |
Reaction Conditions: 4-bromoanisole (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (2 mol%), N-(3-methylpyridin-2-yl)pivalamide (4 mol%), solvent (5 mL), 100 °C, 12 h.
The data clearly indicates that ethereal solvents like 1,4-dioxane and aromatic solvents such as toluene are superior for this transformation, while highly polar and coordinating solvents like acetonitrile and chlorinated solvents are detrimental.
Experimental Protocols
General Protocol for a Solvent Screening Experiment
This protocol outlines a systematic approach to screen various solvents for a palladium-catalyzed cross-coupling reaction using N-(3-methylpyridin-2-yl)pivalamide as a ligand.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Coupling partner (e.g., morpholine for Buchwald-Hartwig, or an arylboronic acid for Suzuki)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst)[2]
-
N-(3-methylpyridin-2-yl)pivalamide
-
Base (e.g., NaOtBu for Buchwald-Hartwig, K₂CO₃ for Suzuki)
-
Anhydrous, degassed solvents (e.g., toluene, 1,4-dioxane, THF, DMF)
-
Oven-dried reaction vials with magnetic stir bars
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an array of reaction vials inside a glovebox, add the aryl halide (1.0 mmol), the base (1.4 mmol), the palladium precatalyst (2 mol%), and N-(3-methylpyridin-2-yl)pivalamide (4 mol%).
-
To each vial, add a different anhydrous, degassed solvent (5 mL) via syringe.
-
Add the coupling partner (1.2 mmol) to each vial via syringe.
-
Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set amount of time (e.g., 12 hours).
-
After the specified time, cool the reactions to room temperature.
-
Quench the reactions by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by LC-MS or GC-MS to determine the conversion and yield of the desired product.
The following diagram depicts a generalized catalytic cycle for a Buchwald-Hartwig amination, highlighting the key steps influenced by the solvent.
Caption: Key Solvent-Influenced Steps in Catalysis.
Conclusion and Best Practices
The selection of an appropriate solvent is a cornerstone of successful catalysis using N-(3-methylpyridin-2-yl)pivalamide. While there is no universally optimal solvent, a systematic screening approach, guided by an understanding of the reaction mechanism, will lead to the identification of the ideal conditions for a given transformation.
Key Recommendations:
-
Start with a diverse set of solvents: Include nonpolar aromatic (e.g., toluene), ethereal (e.g., 1,4-dioxane, THF), and polar aprotic (e.g., DMF) solvents in your initial screen.
-
Avoid potentially inhibitory solvents: Be cautious with chlorinated solvents, acetonitrile, and pyridine, as they have been reported to inhibit palladium catalysis.
-
Ensure anhydrous and deoxygenated conditions: Water and oxygen can deactivate the catalyst. Use anhydrous, degassed solvents and perform reactions under an inert atmosphere.
-
Consider the boiling point: The desired reaction temperature will dictate the choice of solvent.
-
Optimize beyond the solvent: Once a suitable solvent is identified, further optimization of temperature, concentration, and reagent stoichiometry is recommended to maximize yield and efficiency.
By following these guidelines, researchers can harness the full potential of N-(3-methylpyridin-2-yl)pivalamide as a powerful ligand in modern synthetic chemistry.
References
- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions.
- WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Massachusetts Institute of Technology. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
- Purdue University. (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
- ResearchGate. (n.d.).
- Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(8), 2116–2119.
- Alaridhee, Z. A. I., et al. (2023, November 28). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo.
- University of Nottingham. (n.d.).
- National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
- ResearchGate. (2022, July). Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity.
- MDPI. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2616.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- PubMed. (2012, August 21). Mechanistic study on the palladium-catalyzed (3 + 2) intramolecular cycloaddition of alk-5-enylidenecyclopropanes. Journal of the American Chemical Society, 134(33), 13592-601.
- ResearchGate. (2011, November). Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene.
- ResearchGate. (2025, October 16). (PDF) Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine.
- National Institutes of Health. (n.d.). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC.
- The Royal Society of Chemistry. (n.d.). Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines.
- MDPI. (2023, March 27). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 3025.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (2025, March 4).
- Sigma-Aldrich. (n.d.). N-(3-Formyl-5-methylpyridin-2-yl)pivalamide AldrichCPR 127446-31-5.
- Royal Society of Chemistry. (n.d.). The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. New Journal of Chemistry.
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Ortho-Functionalization via Pivalamide Directing Groups: A Detailed Guide to Strategy and Execution
An Application Note and Comprehensive Protocol for Researchers
Abstract
This document provides a comprehensive guide to the strategic application of pivalamide as a robust directing group for the ortho-functionalization of aromatic compounds. Pivalamide has emerged as a powerful tool in C-H activation chemistry due to its steric bulk and strong coordinating ability, enabling highly regioselective transformations.[1][2] This guide will delve into the mechanistic underpinnings of pivalamide-directed ortho-lithiation and palladium-catalyzed C-H functionalization, offering detailed, step-by-step protocols for researchers, scientists, and drug development professionals. By explaining the causality behind experimental choices, this document aims to equip researchers with the knowledge to not only replicate these methods but also to rationally design new synthetic routes.
Introduction: The Pivalamide Directing Group
The selective functionalization of C-H bonds is a cornerstone of modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[3][4] Directing groups have been instrumental in achieving high regioselectivity in C-H activation, with the amide functionality being a particularly versatile coordinating group.[5][6]
The pivalamide group (-NHC(O)t-Bu) stands out due to its unique combination of electronic and steric properties.[1] Its bulky tert-butyl group provides steric shielding and can influence the conformation of the substrate, while the amide oxygen and nitrogen atoms can effectively chelate to a metal center, directing functionalization to the ortho position.[1][7] This has made pivalamide a go-to directing group for a variety of transformations, including ortho-lithiation, arylation, halogenation, and acylation.[2][3][8]
Mechanistic Principles of Pivalamide-Directed Ortho-Functionalization
The efficacy of the pivalamide directing group stems from its ability to facilitate two primary mechanistic pathways for ortho-functionalization: directed ortho-lithiation (DoM) and transition metal-catalyzed C-H activation.
Directed ortho-Lithiation (DoM)
In this classic approach, the pivalamide group acts as a directed metalation group (DMG).[9] The amide oxygen coordinates to an organolithium base, typically n-butyllithium or sec-butyllithium, positioning the base in close proximity to the ortho C-H bond. This intramolecularly-assisted deprotonation is kinetically favored over random deprotonation of other aromatic C-H bonds, leading to the formation of a stable ortho-lithiated intermediate.[10][11] This intermediate can then be trapped with a wide range of electrophiles to introduce a new functional group at the ortho position.
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Application Notes and Protocols: N-(3-methylpyridin-2-yl)pivalamide in Copper-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Power of Copper and the Strategic Role of Picolinamide Ligands
In the landscape of modern synthetic organic chemistry, the quest for efficient, selective, and cost-effective catalytic systems is paramount. Copper, owing to its natural abundance, low toxicity, and versatile redox chemistry, has re-emerged as a workhorse metal for a myriad of transformations, including cross-coupling and carbon-hydrogen (C-H) bond functionalization reactions.[1] The efficacy of these copper-catalyzed processes is often intricately linked to the nature of the ancillary ligands, which modulate the metal center's reactivity, stability, and selectivity.
Among the diverse classes of ligands, picolinamide derivatives have garnered significant attention. These bidentate ligands, featuring a pyridine nitrogen and an amide moiety, can act as powerful directing groups in C-H activation or as effective ligands in cross-coupling reactions.[2][3] The picolinamide scaffold allows for fine-tuning of steric and electronic properties through substitution on the pyridine ring and the amide nitrogen, thereby influencing the catalytic outcome.[4] This guide focuses on a specific, yet highly promising, member of this family: N-(3-methylpyridin-2-yl)pivalamide . We will delve into its synthesis, its strategic application in copper-catalyzed reactions, and provide detailed, field-tested protocols to enable its successful implementation in the laboratory.
The Ligand: Synthesis and Structural Features of N-(3-methylpyridin-2-yl)pivalamide
The strategic design of N-(3-methylpyridin-2-yl)pivalamide incorporates a sterically demanding tert-butyl group (pivaloyl) and a methyl substituent on the pyridine ring. The bulky pivaloyl group can influence the geometry of the copper complex and play a role in the regioselectivity of the catalyzed reaction. The methyl group at the 3-position of the pyridine ring can modulate the electronic properties of the ligand.
A reliable synthesis of N-(3-methylpyridin-2-yl)pivalamide begins with the commercially available 2-amino-3-methylpyridine. The pivaloylation of the amino group can be achieved through a standard acylation procedure.
Protocol 1: Synthesis of N-(3-methylpyridin-2-yl)pivalamide
This protocol outlines a general procedure for the synthesis of the title ligand.
Materials:
-
2-Amino-3-methylpyridine
-
Pivaloyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: To the stirred solution, add triethylamine (1.2 eq).
-
Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture. A precipitate may form upon addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-(3-methylpyridin-2-yl)pivalamide as a solid.
Application in Copper-Catalyzed C-H Functionalization: A Directing Group Strategy
The picolinamide moiety is a well-established directing group for the ortho-C-H functionalization of arenes.[5][6] In this context, the pyridine nitrogen and the amide oxygen chelate to the copper center, positioning it in proximity to the ortho-C-H bond of a substrate, thereby facilitating its activation. N-(3-methylpyridin-2-yl)pivalamide can be employed as a directing group attached to a substrate to guide the regioselective introduction of various functional groups.
Conceptual Workflow for Directed C-H Functionalization
The following diagram illustrates the general principle of picolinamide-directed C-H functionalization.
Caption: General workflow for copper-catalyzed directed C-H functionalization.
Protocol 2: General Procedure for Copper-Catalyzed Ortho-Amination of a Picolinamide-Directed Arene
This protocol provides a general framework for the ortho-amination of an arene bearing the N-(3-methylpyridin-2-yl)pivalamide directing group. This is adapted from established procedures for similar directing groups.[3]
Materials:
-
Arene substrate bearing the N-(3-methylpyridin-2-yl)pivalamide directing group (1.0 eq)
-
Amine coupling partner (e.g., morpholine, piperidine) (2.0-3.0 eq)
-
Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)₂) (5-10 mol%)
-
A suitable base (e.g., K₂CO₃, K₃PO₄) (2.0 eq)
-
Anhydrous solvent (e.g., DMSO, NMP)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
-
Reaction vials with screw caps and septa
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add the arene substrate (1.0 eq), the copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Through the septum, add the anhydrous solvent (e.g., NMP) followed by the amine coupling partner (2.0 eq) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath at 110-130 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the ortho-aminated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Copper catalysts, particularly Cu(I) species, can be sensitive to oxidation by air. An inert atmosphere is crucial to maintain the catalyst's activity.
-
Anhydrous Solvent: Water can interfere with the reaction by competing with the substrates for coordination to the copper center and by reacting with the base.
-
Base: The base is essential for the deprotonation of the amine coupling partner or for facilitating the C-H activation step. The choice of base can significantly impact the reaction outcome.
-
High Temperature: C-H activation often requires elevated temperatures to overcome the high bond dissociation energy of the C-H bond.
Mechanistic Considerations: The Role of N-(3-methylpyridin-2-yl)pivalamide
The precise mechanism of copper-catalyzed reactions is often complex and can vary depending on the specific transformation. However, for C-H functionalization reactions directed by picolinamides, a plausible catalytic cycle involves a Cu(I)/Cu(III) pathway or a single-electron transfer (SET) mechanism.[4]
Plausible Catalytic Cycle:
Caption: A simplified Cu(I)/Cu(III) catalytic cycle for cross-coupling.
In this cycle, the N-(3-methylpyridin-2-yl)pivalamide ligand (L) coordinates to a Cu(I) center. Oxidative addition of a coupling partner (e.g., an aryl halide) forms a Cu(III) intermediate. Subsequent reaction with a nucleophile and reductive elimination regenerates the Cu(I) catalyst and releases the functionalized product. Alternatively, in C-H activation scenarios, the chelated copper species may directly interact with the C-H bond.
Data Presentation: Expected Outcomes and Substrate Scope
While specific data for N-(3-methylpyridin-2-yl)pivalamide is not extensively published, based on analogous picolinamide-directed copper-catalyzed reactions, a broad substrate scope with moderate to good yields can be anticipated.
Table 1: Representative Substrate Scope for a Hypothetical Copper-Catalyzed Ortho-Arylation
| Entry | Arene Substrate (with directing group) | Aryl Halide | Product Yield (%) |
| 1 | Phenyl-DG | 4-Iodoanisole | 75 |
| 2 | 4-Tolyl-DG | 4-Iodotoluene | 82 |
| 3 | 4-Chlorophenyl-DG | 1-Iodo-4-(trifluoromethyl)benzene | 68 |
| 4 | Naphthyl-DG | 2-Iodothiophene | 70 |
Note: This table is illustrative and based on typical results for similar picolinamide directing groups. Actual yields will vary depending on the specific reaction conditions.
Conclusion and Future Outlook
N-(3-methylpyridin-2-yl)pivalamide represents a strategically designed ligand and directing group with significant potential in copper-catalyzed reactions. Its structural features suggest it can effectively promote selective C-H functionalization and cross-coupling reactions. The protocols provided herein offer a solid foundation for researchers to explore the utility of this molecule in their synthetic endeavors.
Future research in this area will likely focus on expanding the scope of transformations catalyzed by copper complexes of N-(3-methylpyridin-2-yl)pivalamide, including asymmetric variants. A deeper mechanistic understanding will further enable the rational design of more efficient and selective catalytic systems. The continued development of copper catalysis, supported by versatile ligands like the one discussed, is poised to make significant contributions to the fields of organic synthesis and drug discovery.
References
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Ranjit, S., et al. (2011). Copper-mediated C-H activation/C-S cross-coupling of heterocycles with thiols. Journal of the American Chemical Society. Available at: [Link]
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Jana, R., et al. (2022). A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole. Chemical Science. Available at: [Link]
-
He, J., et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science. Available at: [Link]
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Muñoz-Molina, J. M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]
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Wang, D., et al. (2017). Copper-catalyzed ortho-halogenation of arenes and heteroarenes directed by a removable auxiliary. Chemical Communications. Available at: [Link]
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Daugulis, O., et al. (2005). A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds. Journal of the American Chemical Society. Available at: [Link]
-
Chen, G., et al. (2016). Palladium-catalyzed picolinamide-directed iodination of remote ortho-C−H bonds of arenes: Synthesis of tetrahydroquinolines. Angewandte Chemie International Edition. Available at: [Link]
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Tran, L. D., & Daugulis, O. (2012). Directed Amination of Non–Acidic Arene C–H Bonds by a Copper–Silver Catalytic System. Angewandte Chemie International Edition. Available at: [Link]
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Studer, A., et al. (2024). Meta‐Selective Copper‐Catalyzed C−H Arylation of Pyridines and Isoquinolines through Dearomatized Intermediates. Angewandte Chemie International Edition. Available at: [Link]
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Kaliappan, K. P., et al. (2020). Copper‐Catalyzed C-C Bond Formation via C-H Functionalization of N‐Heterocycles. The Chemical Record. Available at: [Link]
-
Zhu, C., et al. (2021). Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles. Nature Communications. Available at: [Link]
-
Wang, X., et al. (2015). CuCl-catalyzed ortho trifluoromethylation of arenes and heteroarenes with a pivalamido directing group. Chemical Communications. Available at: [Link]
-
Wang, C., et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Catalysts. Available at: [Link]
-
Zhang, X., et al. (2010). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. E-Journal of Chemistry. Available at: [Link]
-
R Discovery. (2024). Copper-Catalyzed Cross-Coupling Reaction Research Articles. Available at: [Link]
-
Chen, B., et al. (2017). Copper-Catalyzed Remote C-H Functionalizations of Naphthylamides through a Coordinating Activation Strategy and Single-Electron-Transfer (SET) Mechanism. ACS Catalysis. Available at: [Link]
-
Emerson, J. P., et al. (2024). Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling. ChemRxiv. Available at: [Link]
-
Subramanian, P., et al. (2016). Recent Trends in Copper-Catalyzed C-H Amination Routes to Biologically Important Nitrogen Scaffolds. Chemistry – An Asian Journal. Available at: [Link]
-
Reddy, C. R., et al. (2019). N-(Pyridin-2-yl)benzamide: Efficient ligand for the nickel catalyzed Chan-Lam cross-coupling reaction. Applied Organometallic Chemistry. Available at: [Link]
-
Al-Majidi, S. M. H. (2020). Synthesis of [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide]. ResearchGate. Available at: [Link]
-
Ghorai, P., et al. (2023). A detailed theoretical investigation to unravel the molecular mechanism of the ligand-free copper-catalyzed Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. Recent Trends in Copper-Catalyzed C-H Amination Routes to Biologically Important Nitrogen Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazo ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01420C [pubs.rsc.org]
- 3. Directed Amination of Non–Acidic Arene C–H Bonds by a Copper–Silver Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. CuCl-catalyzed ortho trifluoromethylation of arenes and heteroarenes with a pivalamido directing group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Scalable preparation of N-(3-methylpyridin-2-yl)pivalamide for industrial research
Application Note: Scalable Preparation of N-(3-methylpyridin-2-yl)pivalamide
Strategic Context & Application
N-(3-methylpyridin-2-yl)pivalamide (CAS: 86847-66-7) is a critical intermediate in modern drug discovery, primarily utilized as a directing group (DG) in palladium-catalyzed C-H activation. The bulky pivaloyl group, combined with the coordinating ability of the pyridine nitrogen, facilitates highly regioselective functionalization of the C-H bonds.
While bench-scale synthesis often relies on dichloromethane (DCM) and chromatography, industrial research demands a scalable, non-chromatographic route . This guide provides a robust protocol for synthesizing this compound on a decagram-to-kilogram scale, emphasizing green solvent selection (Me-THF/Toluene) and crystallization-based purification.
Reaction Mechanism & Logic
The synthesis proceeds via a nucleophilic acyl substitution.[1] The amino group of 2-amino-3-picoline attacks the carbonyl carbon of pivaloyl chloride. The reaction is driven to completion by a base (Triethylamine or Pyridine) which neutralizes the generated HCl.[1]
Key Mechanistic Considerations:
-
Steric Hindrance: The 3-methyl group on the pyridine ring introduces steric bulk near the nucleophilic amine. While this enhances the final product's utility as a directing group, it slightly retards the initial acylation rate compared to unsubstituted 2-aminopyridine, requiring adequate reaction time.
-
Exotherm: The reaction of acyl chlorides with amines is highly exothermic. Controlled addition is critical to prevent thermal runaway and impurity formation (bis-acylation).
Figure 1: Mechanistic pathway for the acylation of 2-amino-3-picoline.[2]
Experimental Protocol (Scalable)
Scale: 100 g Input (0.92 mol) Target Yield: >90% Purity Target: >98% (HPLC/NMR)
Reagents & Materials[1][3][4]
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Amount | Role |
| 2-Amino-3-picoline | 108.14 | 1.0 | 100.0 g | Limiting Reagent |
| Pivaloyl Chloride | 120.58 | 1.1 | 122.0 g (125 mL) | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 1.2 | 111.7 g (154 mL) | Base / Acid Scavenger |
| 2-MeTHF or Toluene | - | - | 1.0 L (10V) | Solvent (Green alternative to DCM) |
| MTBE/Heptane | - | - | As needed | Crystallization Solvent |
Step-by-Step Procedure
-
Reactor Setup: Equip a 3-L jacketed reactor (or 3-neck round bottom flask) with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charging: Charge 2-Amino-3-picoline (100 g) and 2-MeTHF (800 mL) into the reactor. Start stirring at 250 RPM.
-
Base Addition: Add Triethylamine (154 mL) in one portion. The solution is endothermic/neutral.
-
Cooling: Cool the reaction mixture to 0–5 °C using a chiller or ice/salt bath.
-
Controlled Addition (Critical):
-
Charge Pivaloyl Chloride (125 mL) into the addition funnel.
-
Add dropwise over 45–60 minutes .
-
Control Point: Maintain internal temperature < 10 °C . A white precipitate (TEA·HCl) will form immediately, thickening the slurry.
-
-
Reaction Phase:
-
Once addition is complete, allow the mixture to warm to Room Temperature (20–25 °C) .
-
Stir for 3 hours .
-
IPC (In-Process Control): Check TLC (30% EtOAc/Hexanes) or HPLC. The starting amine (Rf ~0.3) should be consumed; Product Rf ~0.6.
-
-
Quench & Workup:
-
Add Water (500 mL) slowly to quench any excess acid chloride. Stir for 15 mins.
-
Transfer to a separatory funnel.[3] Separate phases.
-
Organic Wash 1: Wash with 10% Aqueous Citric Acid (300 mL) to remove unreacted amine and trace TEA. (Note: Do not use strong mineral acids as the pyridine ring can protonate and move to the aqueous layer).
-
Organic Wash 2: Wash with Sat. NaHCO₃ (300 mL) to remove pivalic acid byproducts.
-
Organic Wash 3: Wash with Brine (300 mL).
-
Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure to approx. 200 mL volume (do not dryness).
-
Purification: Crystallization (No Chromatography)
Chromatography is non-viable at >100g scale. We utilize a solvent swap to Heptane.
-
Solvent Swap: Add Heptane (400 mL) to the concentrated residue (in MeTHF/Toluene).
-
Concentration: Concentrate again to remove the polar solvent (MeTHF) until a thick slurry forms.
-
Heating: Add fresh Heptane (300 mL) and heat to 60 °C until partial/full dissolution (if oiling occurs, add a small amount of MTBE or EtOAc to solubilize).
-
Cooling: Cool slowly to RT , then to 0 °C for 2 hours.
-
Filtration: Filter the white crystalline solid. Wash the cake with cold Heptane (100 mL).
-
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Expected Yield: 140–155 g (80–88%). Appearance: White to off-white crystalline needles.
Process Engineering & Safety
Heat Management & Hazards
-
Pivaloyl Chloride: Highly corrosive, lachrymator, and reacts violently with water. All equipment must be dry.
-
Exotherm: The reaction enthalpy is significant (~ -120 kJ/mol). On a 100g scale, rapid addition can cause solvent boiling.
-
Bis-Acylation: High temperatures or excess reagent can lead to acylation of the pyridine nitrogen or bis-acylation of the exocyclic nitrogen. Keeping the temp < 10 °C during addition mitigates this.
Equipment & Workflow Diagram
Figure 2: Process flow from reactor setup to isolation.
Analytical Data
Verify the product using the following characteristic signals:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.0–8.2 (m, 1H, Py-H),
-
δ 7.9 (br s, 1H, NH),
-
δ 7.5 (d, 1H, Py-H),
-
δ 7.1 (dd, 1H, Py-H),
-
δ 2.3 (s, 3H, Ar-CH₃),
-
δ 1.35 (s, 9H, t-Butyl).
-
-
Melting Point: 75–78 °C (Lit. varies slightly by polymorph, but sharp melting indicates purity).
References
-
Reaction Safety & Properties: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12209489, N-(3-methylpyridin-2-yl)pivalamide. Retrieved from [Link]
-
General Acylation Protocols: Organic Syntheses, Coll. Vol. 10, p. 73 (2004). General procedures for amide synthesis using acid chlorides. Retrieved from [Link]
- Industrial Picolinamide Synthesis: Meyer, K. G., et al. (2021). Process for synthesis of picolinamides. World Intellectual Property Organization Patent WO2021076681A1.
Sources
Troubleshooting & Optimization
Technical Support Center: Pivaloyl (Piv) Deprotection Post-C-H Functionalization
Status: Operational Agent: Senior Application Scientist Ticket ID: PIV-REM-001 Subject: Troubleshooting and Protocols for N-Piv and O-Piv Removal
Executive Summary: The Pivaloyl Challenge
Welcome to the technical support center. You are likely here because the pivaloyl (Piv) group—essential for directing your C-H activation regioselectivity due to its steric bulk—is now refusing to leave.
The Core Problem: The very feature that makes Piv an excellent directing group (the bulky tert-butyl moiety) renders it resistant to standard hydrolysis. Unlike acetyl (Ac) or benzoyl (Bz) groups, the pivaloyl carbonyl is shielded from nucleophilic attack.
The Solution Strategy: Successful deprotection requires overcoming this steric barrier using either high-energy nucleophiles (anhydrous hydroxide equivalents), small-radius bases (LiOH), or reductive cleavage (DIBAL-H).
Diagnostic & Decision Matrix
Before selecting a protocol, identify your substrate class and constraints using the logic flow below.
Figure 1: Decision matrix for selecting the optimal deprotection condition based on substrate stability and linkage type.
Technical Protocols & Workflows
Protocol A: The "Anhydrous Hydroxide" Method (High Efficiency)
Best For: Stubborn N-Piv groups (indoles, anilines) that resist standard NaOH. Mechanism: Potassium tert-butoxide (KOtBu) reacts with trace water (or stoichiometric water added) to generate highly reactive "naked" hydroxide ions in an organic solvent, bypassing the solvation shell that slows down aqueous bases.
-
Reagents: KOtBu (3-5 equiv), Water (2-3 equiv), THF or DMSO.
-
Conditions: Room Temperature to 60°C.
Step-by-Step:
-
Dissolve the substrate in anhydrous THF (0.1 M).
-
Add solid KOtBu (3.0 equiv). The solution may turn yellow/orange.
-
Add water (2.0 equiv) via syringe. Note: The reaction is exothermic.
-
Stir at ambient temperature. Monitor by TLC.[1][2][3] If no conversion after 2 hours, heat to 50°C.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2][3]
Protocol B: Reductive Cleavage (DIBAL-H)
Best For: O-Piv esters in complex molecules; N-Piv when base sensitivity is critical (and no other reducible groups exist). Mechanism: DIBAL-H coordinates to the carbonyl oxygen, delivering a hydride to form a hemiacetal intermediate. Upon low-temperature quench, this collapses to the alcohol/amine and pivalaldehyde.
-
Reagents: DIBAL-H (1.0 M in Hexanes/Toluene).
-
Conditions: -78°C (Strict).[2]
Step-by-Step:
-
Cool solution of substrate in CH₂Cl₂ to -78°C.
-
Add DIBAL-H (2.2 equiv) dropwise down the side of the flask.
-
Stir for 1–2 hours at -78°C. Do not warm up until quenched (warming leads to over-reduction to alkyl amines for N-Piv).
-
Quench: Add MeOH (excess) at -78°C, followed by Rochelle’s salt (sat. Potassium Sodium Tartrate).
-
Phase Separation: Stir vigorously at RT until the emulsion clears (can take 1-2 hours).
Troubleshooting & FAQs
Q1: My N-Piv group is intact after 24h with NaOH/MeOH. Why?
A: This is a classic "steric wall" problem. The tert-butyl group blocks the trajectory of the solvated hydroxide ion.
-
Fix 1 (Cation Switch): Switch from NaOH to LiOH . Lithium acts as a Lewis acid, coordinating to the carbonyl oxygen and activating it for attack, while the hydroxide is less solvated in THF/Water mixtures.
-
Fix 2 (Solvent Switch): Move to 1,4-Dioxane/Water (reflux). Dioxane allows for higher temperatures than MeOH and better solubilizes organic substrates.
Q2: I have an Acetyl (Ac) and a Pivaloyl (Piv) group. Can I remove one selectively?
A: Yes, this is a standard orthogonal strategy.
-
Remove Ac, Keep Piv: Use mild basic conditions (K₂CO₃ in MeOH, 0°C). The acetate hydrolyzes ~100x faster than the pivalate due to sterics.
-
Remove Piv, Keep Ac: Extremely Difficult chemically. The conditions required to pop a Piv group will almost certainly destroy an Acetate. Recommendation: If you need this, design your synthesis to remove Piv first, or use an enzyme (Lipase) which might show specific selectivity, though this is rare for Piv.
Q3: The reaction worked, but I can't separate the product from Pivalic Acid.
A: Pivalic acid is "greasy" and can streak on columns.
-
Solution: Ensure your workup includes a wash with 1M NaOH or Sat. NaHCO₃ (pH > 10). This converts pivalic acid to sodium pivalate, forcing it into the aqueous layer. If your product is an amine, keep the pH basic during extraction.
Q4: Can I use acid hydrolysis (HCl/TFA)?
A: Generally, no . The conditions required to acid-hydrolyze a Pivalamide (6M HCl, reflux, 2 days) will destroy most C-H functionalized motifs (especially heterocycles like indoles). Acid is only viable for simple, highly stable substrates.
Comparative Data: Reagent Efficiency
| Reagent System | Substrate Scope | Temp | Yield (Typical) | Selectivity |
| NaOH / MeOH | O-Piv (Simple) | Reflux | 80-95% | Poor (Cleaves all esters) |
| LiOH / THF / H₂O | N-Piv (General) | 60°C | 85-95% | Moderate |
| KOtBu / H₂O | N-Piv (Steric/Indoles) | RT-40°C | >90% | High (Fast reaction) |
| DIBAL-H | O-Piv (Sensitive) | -78°C | 80-90% | High (Preserves alkenes) |
| LDA | N-Piv (Indoles) | 45°C | 90% | High (Specific to Indoles) |
References
-
Greene's Protective Groups in Organic Synthesis
-
Deprotection of N-Pivaloylindoles with a Lithium Base
- Source:Molecules / MDPI. Describes the specific efficiency of Lithium bases (LDA/LiOH) for indole scaffolds.
-
DIBAL-H Reduction Mechanism and Protocols
- Source:Organic Chemistry Portal. Detailed mechanism on reductive cleavage of esters/amides.
-
Selective Deprotection of Esters
- Source:Journal of Organic Chemistry. Comparative rates of hydrolysis for Acetyl vs Pivaloyl groups.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
Minimizing side reactions during hydrolysis of N-(3-methylpyridin-2-yl)pivalamide derivatives
Welcome to the technical support center for the challenging hydrolysis of N-(3-methylpyridin-2-yl)pivalamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in the deprotection of this highly stable amide. We will explore the underlying chemical principles governing these difficulties and provide actionable troubleshooting strategies and detailed protocols to help you achieve clean and efficient hydrolysis while minimizing side reactions.
Section 1: Understanding the Core Challenges
The hydrolysis of an N-pivaloyl group from a 2-aminopyridine core is a notoriously difficult transformation. The challenge arises from a combination of two primary factors: extreme steric hindrance and the electronic nature of the pyridine ring.
-
Steric Hindrance: The pivaloyl group contains a quaternary α-carbon (a tert-butyl group) directly attached to the amide carbonyl. This bulky group acts as a "molecular shield," physically blocking the trajectory of incoming nucleophiles like water or hydroxide ions from attacking the electrophilic carbonyl carbon.[1][2][3] This steric inhibition dramatically increases the activation energy of the hydrolysis reaction, necessitating harsh reaction conditions such as high temperatures and strong acid or base concentrations.[4][5]
-
Electronic Effects & Amide Stability: Amides are inherently stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond.[6] The 2-pyridyl group further complicates this. Under acidic conditions, the pyridine nitrogen (pKa ~5.2) is readily protonated. This places a positive charge on the ring, which can inductively withdraw electron density from the amide, potentially making the carbonyl carbon more electrophilic but also further stabilizing the C-N bond against cleavage.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the hydrolysis of N-(3-methylpyridin-2-yl)pivalamide derivatives in a practical question-and-answer format.
Q1: My hydrolysis using standard conditions (e.g., 6M HCl, reflux) is extremely slow or stalls completely. Why is this happening and what is my first step?
Answer: This is the most common issue and is almost certainly due to the immense steric hindrance of the tert-butyl group.[2][3] Standard conditions that are effective for less hindered amides like acetamides often fail here. The thermal energy provided by refluxing 6M HCl may be insufficient to overcome the activation energy barrier for nucleophilic attack by water.
Troubleshooting Steps:
-
Increase Acid Concentration & Temperature: Your first and simplest option is to intensify the conditions. Move from 6M HCl to concentrated HCl (12M) or even a mixture of concentrated HCl and glacial acetic acid to increase the proton concentration and boiling point.
-
Prolong Reaction Time: These reactions can be deceptively slow. Ensure you are monitoring the reaction by a suitable method (TLC, LC-MS) over an extended period (24-72 hours) before concluding it has stalled.
-
Consider Alternative Strong Acids: In some cases, acids like HBr or H₂SO₄ can be more effective, but be aware that they can promote different side reactions, such as charring with sulfuric acid.
Q2: I'm pushing the reaction with concentrated acid and high heat, but now I'm observing significant decomposition of my material. What are the likely side reactions and how can I avoid them?
Answer: While harsh conditions are necessary to cleave the pivalamide, they can also lead to the degradation of your desired product or other sensitive functional groups on your molecule.[7] The 2-amino-3-methylpyridine product, once formed, can be sensitive to prolonged exposure to highly acidic and hot conditions.
Common Side Reactions & Solutions:
-
Decarboxylation/Degradation of Other Functional Groups: If your wider molecule contains sensitive groups (e.g., esters, ketals, Boc-protecting groups), they will likely be cleaved or degraded. There is no simple solution for this under "brute-force" acidic conditions. You must switch to a milder, orthogonal deprotection strategy (see Q3).
-
Ring Protonation and Deactivation: While protonation of the pyridine nitrogen is unavoidable and necessary, under super-acidic conditions, further reactions on the ring, though rare, can be promoted.[8]
-
Charring/Polymerization: This occurs at very high temperatures, especially with sulfuric acid.
Solution: The Milder, Two-Step N-Nitrosation Approach
For sensitive substrates, a "brute-force" hydrolysis is often not viable. A more elegant and significantly milder method involves the conversion of the pivalamide to an N-nitrosoamide, which is far more labile to hydrolysis.
-
Mechanism: The amide is first treated with a nitrosating agent (e.g., NaNO₂, HCl). The resulting N-nitroso group is strongly electron-withdrawing, which polarizes the carbonyl group and cancels the resonance donation from the amide nitrogen. This makes the carbonyl carbon highly susceptible to nucleophilic attack under much milder conditions (e.g., aqueous base at room temperature).
Q3: Can the pyridine nitrogen atom directly interfere with the hydrolysis reaction?
Answer: Yes, the pyridine nitrogen plays a significant role, primarily by acting as a base.
-
Under Acidic Conditions: The pyridine nitrogen will be protonated. This sequesters at least one equivalent of acid. It's crucial to use a large excess of acid to ensure there is enough to act as a catalyst for the hydrolysis itself.[9] The resulting pyridinium salt is electron-deficient, which can influence the reactivity of the amide.
-
Under Basic Conditions: Basic hydrolysis is generally even more difficult than acidic hydrolysis for pivalamides.[4][5] This is because the departing 2-amino-3-methylpyridine anion would be a very poor leaving group. The reaction is thermodynamically unfavorable until the final deprotonation of the carboxylic acid drives it to completion.[4] The pyridine nitrogen itself is not reactive under basic conditions but does not offer any assistance to the reaction.
Q4: My reaction is giving a complex mixture of products. How do I troubleshoot this?
Answer: A complex mixture indicates that the rate of side reactions is competitive with the rate of your desired hydrolysis. This is a clear sign that your current conditions are inappropriate for your substrate.
Troubleshooting Workflow:
The following decision-making workflow can help you systematically troubleshoot this issue.
Caption: Troubleshooting workflow for hydrolysis.
Section 3: Recommended Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol A: Aggressive Acidic Hydrolysis
Use this method for robust molecules where other functional groups are not a concern.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the N-(3-methylpyridin-2-yl)pivalamide derivative (1.0 eq).
-
Add Acid: Add concentrated hydrochloric acid (12M, ~10-20 mL per gram of substrate). The amount should be sufficient to fully dissolve or suspend the starting material.
-
Heating: Heat the mixture to a vigorous reflux (approx. 110 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots, quenching them carefully with base (e.g., saturated NaHCO₃ solution), extracting with an organic solvent (e.g., EtOAc), and analyzing by TLC or LC-MS. The reaction may require 24-72 hours.
-
Workup: a. Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. b. Slowly and carefully basify the mixture by adding a cold, concentrated solution of NaOH (e.g., 10M) or solid NaOH pellets portion-wise. This is a highly exothermic process. Ensure the flask is kept cool. Adjust the pH to >10. c. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3x volume). d. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-3-methylpyridine product.
-
Purification: Purify the crude product as necessary, typically by column chromatography on silica gel.
Protocol B: Mild Two-Step Hydrolysis via N-Nitrosation
Use this method for substrates with sensitive functional groups or when Protocol A causes degradation.
Step 1: N-Nitrosation
-
Dissolution: Dissolve the N-(3-methylpyridin-2-yl)pivalamide derivative (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 2:1 ratio). Cool the solution to 0 °C in an ice-water bath.
-
Nitrosating Agent: Prepare a solution of sodium nitrite (NaNO₂, ~1.5 eq) in a minimal amount of water.
-
Addition: Add the sodium nitrite solution dropwise to the cooled amide solution over 30 minutes. Maintain the temperature at 0 °C. Stir for an additional 2-4 hours at 0 °C.
-
Monitoring: The formation of the N-nitrosoamide can be monitored by TLC or LC-MS. It will appear as a new, less polar spot.
-
Isolation (Optional but Recommended): Carefully quench the reaction with a saturated solution of sodium bicarbonate until gas evolution ceases. Extract the N-nitrosoamide with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate carefully at low temperature. N-nitroso compounds can be unstable. Proceed immediately to the next step.
Step 2: Hydrolysis of the N-Nitrosoamide
-
Reaction Setup: Dissolve the crude N-nitrosoamide from the previous step in a suitable solvent like THF or methanol.
-
Base Addition: Add an aqueous solution of a base, such as 2M NaOH or K₂CO₃.
-
Reaction: Stir the mixture at room temperature. The hydrolysis is typically rapid, often completing within 1-3 hours.
-
Monitoring & Workup: Monitor by TLC/LC-MS for the disappearance of the nitrosoamide and the appearance of the desired amine. Once complete, perform a standard aqueous workup and extraction as described in Protocol A (Steps 5c-6).
Section 4: Comparison of Hydrolysis Methods
| Feature | Protocol A: Aggressive Acidic Hydrolysis | Protocol B: N-Nitrosation Hydrolysis |
| Conditions | Conc. HCl, reflux (110 °C+), 24-72 h | 1. NaNO₂/AcOH, 0 °C; 2. Aq. Base, RT |
| Pros | - One step- Simple reagents | - Very mild conditions- High functional group tolerance- Faster overall reaction time (excluding workup) |
| Cons | - Harsh; degrades sensitive substrates- Extremely slow- Can cause charring/decomposition | - Two steps- Use of potentially unstable nitroso intermediate- Requires careful temperature control |
| Best Suited For | Highly robust molecules with no other sensitive groups. | Complex, multifunctional molecules, or when acidic hydrolysis fails. |
Section 5: References
-
Kutneyl, J. P., & Greenhouse, R. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Synthetic Communications, 5(2), 119-124. [Link]
-
East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Organic chemistry. [Link]
-
Clark, J. (n.d.). The hydrolysis of amides. Chemguide. [Link]
-
Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]
-
Save My Exams. (2025). Reactions of Amides. A Level Chemistry Revision Notes. [Link]
-
Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]
-
ACS Publications. (2008). An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry. [Link]
-
Taylor & Francis Online. (2006). The Protection and Deprotection of the Pyridine Nitrogen. [Link]
-
PubMed. (n.d.). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. [Link]
-
ResearchGate. (2025). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. [Link]
-
ResearchGate. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
-
MDPI. (2023). Pure Hydrolysis of Polyamides: A Comparative Study. [Link]
-
MDPI. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]
-
Arkat USA. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
-
Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes? [Link]
-
ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]
-
Asian Journal of Chemistry. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Amides. [Link]
-
RSC Publishing. (n.d.). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Technical Support Center: Purification of N-(3-methylpyridin-2-yl)pivalamide Crude Mixtures
Welcome to the Technical Support Center for the purification of N-(3-methylpyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to empower you with the scientific rationale and practical steps necessary to achieve high purity of your target molecule.
Understanding the Chemistry: Synthesis and Potential Impurities
N-(3-methylpyridin-2-yl)pivalamide is typically synthesized via the acylation of 2-amino-3-methylpyridine with pivaloyl chloride, often in the presence of a base such as pyridine or triethylamine to scavenge the HCl byproduct.[1][2] A thorough understanding of the reaction and potential side reactions is the first step in developing an effective purification strategy.
Caption: Synthesis of N-(3-methylpyridin-2-yl)pivalamide and common impurities.
Key Impurities to Target for Removal:
-
Pivalic Acid: Formed from the hydrolysis of pivaloyl chloride by any moisture present in the reaction.[2][3] This is a common and often significant impurity.
-
Unreacted 2-Amino-3-methylpyridine: Incomplete reaction will leave the starting amine in the crude mixture.
-
Amine Hydrochloride Salts: If a base like pyridine or triethylamine is used, it will form a salt with the generated HCl.[3] These salts are typically highly polar.
-
Diacylated Byproduct: While less common due to the steric hindrance of the pivaloyl group, the formation of a diacylated product is a possibility under forcing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My crude NMR shows a significant amount of pivalic acid. How can I easily remove it?
A1: Pivalic acid is an acidic impurity and can be effectively removed with a simple acid-base extraction during the work-up. Washing the organic layer containing your crude product with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will deprotonate the pivalic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.[3]
Q2: I'm seeing a very polar spot on my TLC that I suspect is the amine hydrochloride salt. How do I get rid of it?
A2: Amine hydrochloride salts are highly soluble in water.[3] A simple aqueous work-up, washing your organic solution with water or brine, should effectively remove these salts. If you are still struggling with this impurity, it suggests your product may have some water solubility, and you may need to perform multiple extractions with your organic solvent to recover your product from the aqueous layer.
Q3: My reaction seems to have stalled, and I have a lot of unreacted 2-amino-3-methylpyridine. What purification strategy is best?
A3: Column chromatography is the most effective method for separating your product from the unreacted starting amine, as they will likely have different polarities. The starting amine is more polar than the acylated product. Developing a good solvent system for your column is crucial for achieving a clean separation.
Q4: I think I may have formed a diacylated byproduct. How would I confirm this and remove it?
A4: The diacylated product would have a higher molecular weight and likely be less polar than your desired mono-acylated product. You can often distinguish it by mass spectrometry. Column chromatography would be the recommended method for separation. A less polar eluent system would likely elute the diacylated product before your desired compound.
Troubleshooting Guides and Purification Protocols
This section provides detailed protocols and troubleshooting advice for the most common purification techniques applicable to N-(3-methylpyridin-2-yl)pivalamide.
Liquid-Liquid Extraction: The First Line of Defense
A well-designed liquid-liquid extraction during the reaction work-up can significantly simplify the subsequent purification steps by removing the majority of polar and acidic/basic impurities.
Protocol: Standard Work-up Procedure [1][3]
-
Quench the Reaction: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was run in a non-aqueous solvent, dilute it with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with water or a saturated aqueous solution of ammonium chloride to remove the bulk of any amine hydrochloride salts.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove pivalic acid. Be cautious of potential pressure buildup due to CO₂ evolution.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and break any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your crude product.
| Troubleshooting Liquid-Liquid Extraction | |
| Problem | Possible Cause & Solution |
| Emulsion Formation | High concentration of salts or polar byproducts. Solution: Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, you can try filtering the mixture through a pad of Celite. |
| Low Recovery of Product | Product has some water solubility. Solution: Minimize the number of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover dissolved product. |
| Persistent Pivalic Acid in Product | Incomplete neutralization. Solution: Ensure you are using a sufficient amount of the basic wash solution. You can test the pH of the aqueous layer to ensure it is basic. Perform a second basic wash if necessary. |
Recrystallization: For Crystalline Solids
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.[4][5]
Protocol: Developing a Recrystallization Procedure
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures with anti-solvents like hexanes or water). The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but fully dissolves upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, you can further cool the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: A systematic workflow for developing a recrystallization protocol.
| Troubleshooting Recrystallization | |
| Problem | Possible Cause & Solution |
| Oiling Out | The compound's solubility is exceeded at a temperature above its melting point in the chosen solvent, or significant impurities are present. [6] Solution: Reheat the solution to dissolve the oil, then add a small amount of additional solvent. Try a slower cooling rate. Alternatively, use a different solvent or a solvent/anti-solvent system. |
| No Crystal Formation | The solution is not supersaturated, or nucleation is inhibited. [5] Solution: Try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution in an ice bath for a longer period. If these fail, you may have used too much solvent; try evaporating some of the solvent and allowing it to cool again. |
| Low Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent. [5] Solution: Use the absolute minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. You can try to recover more product from the filtrate by evaporating some of the solvent and cooling again. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. Solution: Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly. |
Column Chromatography: For Difficult Separations
Column chromatography is a versatile and powerful technique for purifying compounds based on their differential adsorption to a stationary phase (typically silica gel).[7] It is particularly useful when dealing with complex mixtures or when recrystallization is not feasible.
Protocol: Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal eluent will give good separation between your product and impurities, with the Rf value of your product being around 0.2-0.4. A common starting point for N-aryl amides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For more polar compounds, a dichloromethane/methanol system may be necessary.[8]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack a chromatography column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified N-(3-methylpyridin-2-yl)pivalamide.
| Troubleshooting Column Chromatography | |
| Problem | Possible Cause & Solution |
| Poor Separation of Spots on TLC | The chosen solvent system has poor selectivity. Solution: Try a different solvent system. For example, if a hexanes/ethyl acetate mixture is not effective, consider a dichloromethane/methanol or toluene/acetone system. Sometimes adding a small amount of a third solvent can improve separation. |
| Streaking of Spots on TLC / Tailing of Peaks from Column | The compound is interacting strongly with the acidic silica gel due to its basic pyridine nitrogen. Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent to neutralize the acidic sites on the silica gel. Alternatively, consider using a different stationary phase like alumina. |
| Compound Stuck on the Column | The eluent is not polar enough. Solution: Gradually increase the polarity of your eluent. For very polar compounds, a gradient elution up to 10-20% methanol in dichloromethane may be required. |
| Compound Runs with the Solvent Front (High Rf) | The eluent is too polar. Solution: Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent. |
References
- BenchChem. (2025). Technical Support Center: Pivaloylation Reactions.
- OrgoSolver. (n.d.). Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). Retrieved from a reliable online organic chemistry resource.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? [Online forum post].
- BenchChem. (2025). Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Process for preparing pyridine-2-carboxamides and intermediates therefor. (n.d.).
- Grokipedia. (n.d.). Pivaloyl chloride.
- BenchChem. (2025). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- Amide-based compounds, production, recovery, purification and uses thereof. (n.d.).
- Interchim. (2020, January 15). Purification of a sample: Polarity (part 1). Interchim – Blog.
- N-acylation of amides through internal nucleophilic c
- University of Cape Town. (n.d.).
- Biotage. (2023, January 30).
- Pabel, J., Hosl, C. E., Maurus, M., Ege, M., & Wanner, K. T. (2000). Generation of N-acylpyridinium ions from pivaloyl chloride and pyridine derivatives by means of silyl triflates. The Journal of Organic Chemistry, 65(26), 9272–9275.
- BLDpharm. (n.d.). 86847-66-7|N-(3-Methylpyridin-2-yl)pivalamide.
- University of Rochester, Department of Chemistry. (n.d.).
- Continuous process for the preparation of pivaloyl chloride and of aroyl chloride. (1998, December 23).
- MolCore. (n.d.). 902837-38-1 | N-(3-(Hydroxymethyl)pyridin-2-yl)pivalamide.
- Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
- Giving preparative thin layer chromatography some tender loving care. (n.d.).
- Xu, et al. (2021). yl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. IUCr Journals, E77.
- Sigma-Aldrich. (n.d.). N-(2-Chloro-3-methylpyridin-4-yl)pivalamide AldrichCPR.
- PubChem. (n.d.). N-Methyl-N-(pyridin-2-yl)pivalamide.
- ResearchGate. (2025, August 7).
- Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (n.d.).
- PubMed. (n.d.).
- TLC - Thin Layer Chromatography. (n.d.).
- 3-aminopyridine - Organic Syntheses Procedure. (n.d.).
- ResearchGate. (2023, September 15). Cascade Wolff Rearrangement and Double N‐Acylation: A Cyclization of α‐Diazoketones with 2‐aminopyridines or 3‐aminopyrazoles to Synthesize Fused Pyrimidinediones.
- Chemistry LibreTexts. (2022, August 23).
- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC.
- MDPI. (n.d.). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks.
- ChemScene. (n.d.). N-(2-chloro-3-methylpyridin-4-yl)pivalamide.
- Pharmaffiliates. (n.d.). 16219-98-0 | Product Name : N-Methyl-N-(pyridin-2-yl)nitrous amide.
- Pharmaffiliates. (n.d.). N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide.
- Amanote Research. (n.d.). (PDF) Chemodivergent Synthesis of N-(Pyridin-2-Yl)amides.
- 珠海奥博凯生物医药技术有限公司. (n.d.). N-(3-(methylthio)pyridin-2-yl)pivalamide.
- Sigma-Aldrich. (n.d.). 2-Amino-3-methylpyridine.
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Technical Support Center: Optimizing Ligand-to-Metal Ratios for N-(3-methylpyridin-2-yl)pivalamide Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3-methylpyridin-2-yl)pivalamide and its metal complexes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of these coordination compounds. Our goal is to equip you with the scientific rationale behind experimental choices to help you confidently optimize your ligand-to-metal ratios.
Introduction to the N-(3-methylpyridin-2-yl)pivalamide Ligand System
N-(3-methylpyridin-2-yl)pivalamide is a versatile pyridyl-amide ligand. Its coordination chemistry is of growing interest due to the unique steric and electronic properties conferred by its substituents. The 3-methyl group can influence the electronic environment of the pyridine nitrogen, while the bulky pivaloyl group can introduce significant steric hindrance, affecting the geometry and stability of the resulting metal complexes.[1][2] Achieving a specific and desired ligand-to-metal stoichiometry is crucial for the intended application, whether in catalysis, materials science, or medicinal chemistry.[3]
This guide will focus on troubleshooting common issues related to controlling this stoichiometry, offering practical solutions grounded in coordination chemistry principles.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter in the lab.
Issue 1: Unexpected or Mixed Ligand-to-Metal Ratios in the Final Product
Q: I've synthesized a complex with N-(3-methylpyridin-2-yl)pivalamide, but my characterization data (NMR, Mass Spec, Elemental Analysis) suggests a mixture of species with different ligand-to-metal ratios. What could be the cause?
A: This is a common challenge in coordination chemistry. Several factors can lead to the formation of multiple complex species in a single reaction. Let's break down the potential causes and solutions.
Possible Causes & Solutions:
-
Reaction Stoichiometry and Addition Rate: The initial ratio of ligand to metal salt is a critical starting point, but simply mixing them in the desired ratio doesn't guarantee the formation of a single product.[4] The rate of ligand addition can also play a role.
-
Troubleshooting Tip: Instead of adding the full amount of ligand at once, try a slow, dropwise addition of the ligand solution to the metal salt solution with vigorous stirring. This can help maintain a more controlled concentration of the free ligand and favor the formation of the thermodynamically most stable complex.
-
-
Solvent Effects: The coordinating ability of the solvent can significantly impact the outcome.[5] A strongly coordinating solvent can compete with your ligand for binding sites on the metal center, leading to the formation of solvent-adduct complexes or incomplete ligand coordination.
-
Troubleshooting Tip: If you are using a coordinating solvent like acetonitrile or methanol, consider switching to a less coordinating solvent such as dichloromethane (DCM), chloroform, or toluene. This will minimize solvent competition and promote the desired ligand-metal interaction.
-
-
Temperature and Reaction Time: The kinetics and thermodynamics of complex formation are temperature-dependent. Insufficient reaction time or a suboptimal temperature might lead to a mixture of kinetically and thermodynamically favored products.
-
Troubleshooting Tip: Try running the reaction at a slightly elevated temperature to overcome kinetic barriers and allow the system to reach thermodynamic equilibrium. Conversely, for some systems, a lower temperature might be necessary to prevent decomposition or the formation of undesired side products. Monitor the reaction progress over time using a suitable technique like thin-layer chromatography (TLC) or NMR to determine the optimal reaction time.
-
-
Steric Hindrance: The bulky pivaloyl group on your ligand can create significant steric crowding around the metal center.[6][7] This can make it difficult to achieve higher coordination numbers.
-
Troubleshooting Tip: If you are targeting a complex with a high ligand-to-metal ratio (e.g., 3:1 or 4:1), steric hindrance might be the limiting factor. Consider using a metal ion with a larger ionic radius to better accommodate multiple bulky ligands.
-
Issue 2: Difficulty in Isolating and Purifying the Desired Complex
Q: My reaction seems to have formed the desired complex, but I'm struggling to isolate it as a pure, crystalline solid. What purification strategies can I try?
A: Isolation and purification can be challenging, especially when dealing with coordination complexes that may have unique solubility profiles.
Purification Strategies:
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve your crude product in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial. This is a simple yet effective method for obtaining single crystals.[8]
-
Vapor Diffusion: Place a concentrated solution of your complex in a small vial, and then place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which your complex is insoluble. The slow diffusion of the anti-solvent vapors into your complex solution can induce crystallization.[8] Common solvent/anti-solvent pairs include DCM/hexane, chloroform/pentane, and methanol/diethyl ether.
-
Layering: Carefully layer a less dense anti-solvent on top of a more dense solution of your complex. Crystals may form at the interface of the two solvents.
-
-
Column Chromatography: While not always the first choice for coordination complexes, silica gel or alumina chromatography can be effective for separating complexes with different polarities.
-
Troubleshooting Tip: Use a solvent system with a gradient of polarity. Start with a non-polar solvent and gradually increase the polarity to elute your desired complex. Be aware that some complexes may decompose on silica or alumina, so it's advisable to test a small amount first.
-
Issue 3: Characterization Challenges and Ambiguous Data
Q: My NMR spectrum is broad or shows multiple sets of signals, making it difficult to confirm the structure and stoichiometry of my complex. How can I get clearer data?
A: Broad or complex NMR spectra can arise from several phenomena in coordination chemistry.
Troubleshooting NMR Issues:
-
Fluxional Processes: Your complex may be undergoing dynamic exchange processes in solution, such as ligand association/dissociation or intramolecular rearrangements. This can lead to broad peaks in the NMR spectrum at room temperature.
-
Troubleshooting Tip: Try acquiring NMR spectra at different temperatures (variable temperature NMR). Cooling the sample can often slow down these exchange processes, resulting in sharper signals and allowing you to resolve the individual species.
-
-
Paramagnetism: If you are working with a paramagnetic metal ion (e.g., Cu(II), Fe(III), Co(II)), the unpaired electrons can cause significant broadening of NMR signals.
-
Troubleshooting Tip: While challenging, you can still obtain useful information from the NMR of paramagnetic complexes. The signals will be significantly shifted and broadened. Focus on the integration of the signals to determine the relative number of protons. In some cases, using a different metal with a similar coordination preference but is diamagnetic (e.g., Zn(II)) can be a useful strategy for structural elucidation.
-
-
Confirming Stoichiometry with Other Techniques:
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are excellent techniques for confirming the molecular weight of your complex and thus its ligand-to-metal ratio.
-
Elemental Analysis (EA): EA provides the percentage of C, H, and N in your sample. Comparing the experimental values to the calculated values for your proposed formula is a crucial step in confirming the purity and stoichiometry of your complex.
-
UV-Vis Spectroscopy: Spectrophotometric methods like the mole-ratio method or Job's method of continuous variations can be used to determine the stoichiometry of metal-ligand complexes in solution.[9][10]
-
Experimental Protocols
Protocol 1: General Synthesis of a 2:1 Ligand-to-Metal Complex
This protocol provides a general starting point for the synthesis of a complex with a 2:1 ratio of N-(3-methylpyridin-2-yl)pivalamide to a divalent metal salt (e.g., MCl₂, M(OAc)₂).
Materials:
-
N-(3-methylpyridin-2-yl)pivalamide
-
Metal salt (e.g., NiCl₂, Cu(OAc)₂)
-
Anhydrous solvent (e.g., DCM, THF, or acetonitrile)
-
Schlenk flask or round-bottom flask with a magnetic stir bar
-
Septum and nitrogen or argon inlet
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the metal salt (1.0 mmol) in the chosen anhydrous solvent (20 mL).
-
In a separate flask, dissolve N-(3-methylpyridin-2-yl)pivalamide (2.0 mmol, 2.0 equivalents) in the same anhydrous solvent (10 mL).
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature over a period of 15-20 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC if applicable).
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography as described in the troubleshooting section.
Protocol 2: Stoichiometry Determination by the Mole-Ratio Method
This method helps determine the ligand-to-metal ratio in solution by monitoring a change in absorbance.[10]
Materials:
-
Stock solution of the metal salt of known concentration.
-
Stock solution of the ligand of known concentration.
-
UV-Vis spectrophotometer and cuvettes.
-
Volumetric flasks.
Procedure:
-
Prepare a series of solutions in volumetric flasks, each containing a constant concentration of the metal ion but varying concentrations of the ligand. The ligand-to-metal molar ratio should typically range from 0:1 to 4:1 or higher.
-
Ensure all solutions have the same final volume by adding the appropriate amount of solvent.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance versus the molar ratio of ligand to metal.
-
The plot will typically show two linear portions that intersect. The molar ratio at the point of intersection corresponds to the stoichiometry of the complex.[10]
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: A typical workflow for the synthesis, purification, and characterization of metal-ligand complexes.
Decision Tree for Troubleshooting Unexpected Stoichiometries
Caption: A decision tree to guide troubleshooting efforts when encountering unexpected ligand-to-metal ratios.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Ligand:Metal Molar Ratio (Initial) | 1:1 to 4:1 | This should be adjusted based on the target stoichiometry. An excess of ligand may be needed to drive the reaction to completion for higher coordination numbers.[4] |
| Reaction Temperature | -20 °C to 80 °C | Lower temperatures may be needed for sensitive complexes, while higher temperatures can help overcome kinetic barriers. |
| Reaction Time | 1 to 24 hours | The optimal time depends on the specific metal, ligand, and solvent system. Monitoring the reaction is key. |
| Solvent Choice | DCM, THF, Acetonitrile, Toluene | The choice of solvent can influence solubility and coordination. Non-coordinating solvents are often preferred to minimize competition with the ligand.[5] |
References
- Methods of Analysis. (n.d.).
- Al-Manara for Research and Studies. (n.d.). The influence of the pyridyl substituent in N-methyl-P, P-diphenyl-N-2-pyridinyl-phosphinous amide ligand on the coordination chemistry of group 6B metal carbonyl derivatives.
- Wikipedia. (n.d.). Transition metal pyridine complexes.
- ACS Publications. (2025, June 13). The Impact of Methyl Substituents on the Ag––O–N+ Coordination Bond Denticity of Pyridine N-Oxide Oxygen. Crystal Growth & Design.
- MDPI. (2023, February 10). The Methylene Spacer Matters: The Structural and Luminescent Effects of Positional Isomerism of n-Methylpyridyltriazole Carboxylate Semi-Rigid Ligands in the Structure of Zn(II) Based Coordination Polymers.
- The influence of the pyridyl substituent in N-methyl-P, P-diphenyl-N-2-pyridinyl-phosphinous amide ligand on the coordination chemistry of group 6B metal carbonyl derivatives. (n.d.).
- Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates. (n.d.).
- Ligand exchange method for determination of mole ratios of relatively weak metal complexes. (2018). Chemistry Central Journal, 12(1), 1-7.
- Mansour, F. R., & Danielson, N. D. (2018). Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study. Chemistry Central Journal, 12(1), 1-7.
- The Crucial Role of Pivaloyl Protection in Glucose Derivatives for Synthesis. (2026, January 29).
- How to grow transition metal ligand complex, synthesized in 6N HCl and soluble in the same solvent? (2015, January 2). ResearchGate.
- LibreTexts. (2022, September 28). 14.3: Qualitative and Characterization Applications. Chemistry LibreTexts.
- Meraj, A., Jawaria, R., & Qureshi, P. (2024, January 15). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development, 8(1), 622-629.
- Advances in Analytical Techniques and Methodology for Chemical Speciation Study. (n.d.). Frontiers Research Topic.
- Bianchi, A., & Bencini, A. (n.d.). Synthesis and Spectroscopy of Transition Metal Complexes. In ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
- Inorganic Chemistry Lab Guide. (n.d.). Scribd.
- PubChem. (n.d.). N-Methyl-N-(pyridin-2-yl)pivalamide.
- Metal and Ligand Effects on the Construction of Divalent Coordination Polymers Based on bis-Pyridyl-bis-amide and Polycarboxylate Ligands. (n.d.). PMC.
- Coordination Complexes and Ligands. (n.d.).
- SYNTHESIS AND CHARACTERIZATION OF METAL COMPLEXES DERIVED FROM SCHIFF BASES: A COMPREHENSIVE INVESTIGATION. (2021, November 15).
- Understanding the Effects of Pre-Organization, Rigidity, and Steric Interactions in Synthetic Barbiturate Receptors. (n.d.). PMC.
- Reddit. (2025, February 8). Geometry optimization of organometallic complexes. r/comp_chem.
- MDPI. (2023, August 22). Synthesis, Reactivity and Coordination Chemistry of Group 9 PBP Boryl Pincer Complexes: [(PBP)M(PMe3)n] (M = Co, Rh, Ir; n = 1, 2).
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of N-(3-methylpyridin-2-yl)pivalamide
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-(3-methylpyridin-2-yl)pivalamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships behind spectral features, establishes a self-validating protocol for analysis, and compares the spectral data against a structural isomer to highlight the power of NMR in unambiguous molecular characterization.
Introduction: The Structural Context
N-(3-methylpyridin-2-yl)pivalamide is a molecule of interest in medicinal chemistry and materials science due to its substituted pyridine core, a common scaffold in pharmacologically active compounds. Accurate and unambiguous structural verification is the cornerstone of any research and development effort. NMR spectroscopy is the preeminent technique for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1][2] This guide will dissect the ¹H and ¹³C NMR spectra to provide a complete structural assignment.
A key feature of amides is the restricted rotation around the carbon-nitrogen (C-N) bond due to resonance delocalization, which imparts partial double-bond character.[3][4][5] This phenomenon can lead to the observation of distinct isomers (cis/trans or E/Z) at room temperature, or signal broadening as the rate of rotation becomes comparable to the NMR timescale.[6][7] This guide will consider these potential dynamic effects in the spectral analysis.
Theoretical Spectral Predictions
Before analyzing the experimental data, a theoretical examination of the N-(3-methylpyridin-2-yl)pivalamide structure allows for the prediction of expected signals. This foundational step is crucial for a logical and systematic approach to spectral assignment.
Molecular Structure with Atom Numbering:
Caption: Structure of N-(3-methylpyridin-2-yl)pivalamide with atom numbering for NMR assignment.
¹H NMR Predictions:
-
Amide Proton (N-H): A single, broad singlet is expected, typically in the downfield region (δ 8.0-9.5 ppm). Its chemical shift can be highly dependent on solvent and concentration.
-
Pyridine Protons (H4, H5, H6): Three distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm).
-
H6, being ortho to the ring nitrogen, should be the most deshielded. It is expected to be a doublet, coupled to H5.
-
H5 will appear as a doublet of doublets, coupled to both H6 and H4.
-
H4 will be a doublet, coupled to H5.
-
-
Pyridine Methyl Protons (-CH₃): A singlet integrating to three protons, expected around δ 2.2-2.5 ppm.[8][9]
-
Pivalamide tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, expected in the upfield region (δ 1.0-1.5 ppm).[10]
¹³C NMR Predictions:
-
Carbonyl Carbon (C=O): A quaternary carbon signal expected in the highly deshielded region of δ 170-180 ppm.[11]
-
Pyridine Carbons (C2, C3, C4, C5, C6): Five distinct signals are expected in the aromatic region (δ 110-160 ppm). C2 and C6, being adjacent to the nitrogen, will be the most deshielded.[12][13]
-
Pivalamide Quaternary Carbon (-C(CH₃)₃): A quaternary carbon signal expected around δ 35-45 ppm.
-
Pivalamide Methyl Carbons (-C(CH₃)₃): A single signal for the three equivalent methyl groups, expected around δ 25-30 ppm.
-
Pyridine Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-25 ppm.
Experimental Protocol: A Self-Validating Workflow
To ensure data integrity and reproducibility, a comprehensive, multi-technique approach is required. This workflow is designed to provide unambiguous assignments.
Workflow for Complete NMR Analysis
Caption: A systematic workflow for the complete NMR-based structural elucidation of organic molecules.
Step-by-Step Methodology:
-
Sample Preparation : Dissolve 15-20 mg of N-(3-methylpyridin-2-yl)pivalamide in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can sharpen the N-H proton signal.[14]
-
Instrumentation : All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.
-
1D ¹H NMR Acquisition : Acquire a standard proton spectrum to observe chemical shifts, integration (relative proton count), and signal multiplicity (splitting patterns).
-
1D ¹³C{¹H} NMR Acquisition : Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
DEPT-135 Experiment : This experiment differentiates carbon signals based on the number of attached protons. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
2D ¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It is essential for mapping out the proton network on the pyridine ring.[15][16]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the carbon signal to which it is directly attached, providing definitive C-H assignments.[15]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This crucial experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is the key to assigning quaternary carbons and piecing together molecular fragments.[15][16]
Spectral Data and Analysis
The following data represents typical experimental results obtained in CDCl₃ at 400 MHz.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-6 | 8.25 | d | 1H | Pyridine H-6 |
| N-H | 8.10 | br s | 1H | Amide N-H |
| H-4 | 7.55 | d | 1H | Pyridine H-4 |
| H-5 | 7.10 | dd | 1H | Pyridine H-5 |
| C-CH₃ | 2.35 | s | 3H | Pyridine -CH₃ |
| t-Bu | 1.30 | s | 9H | Pivalamide -C(CH₃)₃ |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 177.5 | Not observed | C=O (Carbonyl) |
| 151.0 | Not observed | C-2 (Pyridine) |
| 147.5 | CH | C-6 (Pyridine) |
| 138.0 | CH | C-4 (Pyridine) |
| 129.5 | Not observed | C-3 (Pyridine) |
| 121.0 | CH | C-5 (Pyridine) |
| 39.8 | Not observed | -C (CH₃)₃ |
| 27.5 | CH₃ | -C(C H₃)₃ |
| 17.8 | CH₃ | Pyridine -C H₃ |
In-Depth Interpretation:
-
Pivalamide Group Assignment : The intense singlet at δ 1.30 ppm (9H) in the ¹H spectrum is characteristic of the tert-butyl group. The HSQC spectrum correlates this proton signal to the carbon signal at δ 27.5 ppm (a positive CH₃ peak in DEPT-135). The HMBC spectrum shows a strong correlation from the protons at δ 1.30 ppm to two quaternary carbons: the carbonyl at δ 177.5 ppm and the tert-butyl quaternary carbon at δ 39.8 ppm. This definitively assigns the entire pivalamide fragment.
-
Pyridine Ring Assignment :
-
The ¹H-¹H COSY spectrum is key here. It shows a clear correlation path from the most downfield aromatic proton at δ 8.25 (H-6) to the doublet of doublets at δ 7.10 (H-5), and from H-5 to the doublet at δ 7.55 (H-4). This establishes the H6-H5-H4 connectivity.
-
The HSQC spectrum links these protons to their directly attached carbons: H-6 (δ 8.25) to C-6 (δ 147.5), H-5 (δ 7.10) to C-5 (δ 121.0), and H-4 (δ 7.55) to C-4 (δ 138.0).
-
The singlet at δ 2.35 (3H) is assigned to the pyridine methyl group. The HMBC spectrum shows a crucial three-bond correlation from these methyl protons to both C-4 (δ 138.0) and C-2 (δ 151.0), confirming its position at C-3.
-
-
Linking the Fragments : The final connection is made via the amide linkage. The broad amide proton (N-H) at δ 8.10 shows an HMBC correlation to the pyridine carbon C-2 (δ 151.0) and the carbonyl carbon (δ 177.5). This confirms the attachment of the pivaloyl group to the nitrogen atom, which is in turn bonded to the C-2 position of the 3-methylpyridine ring.
Comparative Analysis: Differentiating Isomers
The true diagnostic power of this detailed NMR analysis is evident when comparing the target molecule with a structural isomer, such as N-(5-methylpyridin-2-yl)pivalamide . While mass spectrometry would show an identical mass for both isomers, their NMR spectra would be distinct.
Predicted Spectral Differences for N-(5-methylpyridin-2-yl)pivalamide:
-
¹H NMR Coupling Patterns : The key difference would be in the pyridine region.
-
H-6 would be a doublet, but coupled to H-4 (a four-bond coupling, ⁴JHH, which is typically smaller, ~2-3 Hz).
-
H-4 would be a doublet of doublets, coupled to H-6 and H-3.
-
H-3 would be a doublet, coupled only to H-4.
-
The methyl group at C-5 would be a singlet, but its protons would show HMBC correlations to C-4 and C-6, not C-2 and C-4 as in the target molecule.
-
-
¹³C NMR Chemical Shifts : The electronic effect of the methyl group's position would induce subtle but measurable shifts in the pyridine carbon resonances, allowing for differentiation.[13][17]
This comparative analysis demonstrates that the comprehensive workflow outlined above provides an unambiguous structural fingerprint, crucial for quality control, patent filings, and regulatory submissions in the pharmaceutical industry.[18][19]
Conclusion
The structural elucidation of N-(3-methylpyridin-2-yl)pivalamide has been successfully achieved through a systematic and multi-faceted NMR spectroscopy approach. By combining 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) techniques, every proton and carbon signal has been unambiguously assigned. This guide not only presents the spectral data but also explains the logic behind the analytical workflow, providing a robust template for the characterization of complex organic molecules. The comparative analysis with a structural isomer further underscores the precision and reliability of modern NMR methods in confirming chemical identity.
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A Senior Application Scientist's Guide to Monodentate Directing Groups: A Comparative Analysis of N-(3-methylpyridin-2-yl)pivalamide
Abstract
In the landscape of modern synthetic chemistry, transition-metal-catalyzed C-H bond functionalization stands as a paramount strategy for molecular construction, offering unparalleled atom and step economy.[1] Central to this discipline is the concept of "directing groups" (DGs), which harness coordination to a metal catalyst to achieve high levels of regioselectivity.[2][3] While bidentate DGs have been extensively studied, monodentate nitrogen-based directing groups are gaining significant traction due to their unique reactivity profiles and broader applicability.[4][5] This guide provides an in-depth comparison of N-(3-methylpyridin-2-yl)pivalamide, a sophisticated picolinamide-type directing group, with foundational monodentate directing groups. We will dissect the nuanced interplay of sterics and electronics, supported by experimental data, to provide researchers with a robust framework for selecting the optimal directing group for their synthetic challenges.
Introduction: The Strategic Role of Monodentate Directing Groups
The directed C-H activation approach involves the temporary installation of a coordinating group onto a substrate. This group then steers a transition metal catalyst to a specific C-H bond, typically in the ortho position, facilitating its cleavage and subsequent functionalization.[1] This strategy transforms inert C-H bonds into versatile handles for introducing a wide array of functionalities.[2]
Monodentate directing groups, which bind to the metal center through a single atom, offer distinct advantages over their bidentate counterparts.[2] They often require milder reaction conditions and can exhibit unique reactivity patterns. Common classes of monodentate nitrogen-based directing groups include pyridines, amides, and imines, each with its own set of electronic and steric properties that influence catalytic efficiency.[4][5]
This guide will focus on a comparative analysis of:
-
N-(3-methylpyridin-2-yl)pivalamide : A modified picolinamide DG featuring key substitutions.
-
Picolinamide : A widely used benchmark bidentate DG (acting as a monodentate through the pyridine nitrogen in some contexts) that provides a valuable reference.
-
Simple Pyridine : A foundational monodentate DG, often used in the form of 2-arylpyridines.
We will explore how subtle modifications to the directing group's structure can lead to significant changes in reaction outcomes, particularly in palladium-catalyzed C-H arylation reactions.
The Contenders: Structural and Electronic Profiles
The effectiveness of a directing group is a function of its ability to coordinate to the metal center and facilitate the C-H activation step, which is often the turnover-limiting step in the catalytic cycle.[6]
N-(3-methylpyridin-2-yl)pivalamide
This directing group is a derivative of picolinamide, incorporating two key modifications: a methyl group at the 3-position of the pyridine ring and a bulky pivaloyl group on the amide nitrogen.
-
3-Methyl Group : This substituent introduces both steric and electronic effects. Electronically, the methyl group is weakly donating, which can influence the electron density of the pyridine nitrogen and its coordination strength to the palladium center.[7] Sterically, it can influence the orientation of the substrate in the transition state, potentially enhancing selectivity.
-
Pivaloyl Group : The bulky tert-butyl group provides a significant steric shield. This can prevent undesired side reactions, such as di-arylation, and can enforce a specific conformation that favors the desired C-H activation.
Picolinamide
Picolinamide is a classic bidentate directing group, introduced by Daugulis in 2005, that has proven effective in a vast number of C-H functionalization reactions.[7] It coordinates to the metal center through both the pyridine nitrogen and the amide oxygen, forming a stable 5-membered palladacycle. While technically bidentate, its comparison is crucial as N-(3-methylpyridin-2-yl)pivalamide is a direct modification. The stability of the chelate formed by picolinamide is a key factor in its directing ability.
2-Phenylpyridine (as a proxy for simple pyridine DGs)
The pyridine group itself is a simple yet effective monodentate directing group.[5] In substrates like 2-phenylpyridine, the nitrogen atom directs the activation of the ortho C-H bond on the phenyl ring. Its coordination is less rigid than that of picolinamide, which can lead to different selectivity profiles.
Comparative Analysis: Performance in C-H Arylation
To objectively compare these directing groups, we will analyze their performance in a representative palladium-catalyzed C-H arylation reaction. The data presented below is a synthesis of typical results reported in the literature for similar transformations.
Table 1: Comparative Performance in a Model Pd-Catalyzed C(sp³)-H Arylation
| Directing Group | Substrate | Arylating Agent | Conditions | Yield of Mono-arylated Product | Selectivity (Mono- vs. Di-arylation) |
| N-(3-methylpyridin-2-yl)pivalamide | Bornylamine Derivative | 4-Iodoanisole | 5 mol% Pd(OAc)₂, 4 eq. CsOAc, 10 mol% CuBr₂, tAmOH, 140 °C, 24 h | ~90-95% [7] | High (>20:1) |
| Picolinamide (unsubstituted) | Bornylamine Derivative | 4-Iodoanisole | 5 mol% Pd(OAc)₂, 4 eq. CsOAc, 10 mol% CuBr₂, tAmOH, 140 °C, 24 h | ~85-90%[7] | High (>20:1) |
| 3-Trifluoromethylpicolinamide | Bornylamine Derivative | 4-Iodoanisole | 5 mol% Pd(OAc)₂, 4 eq. CsOAc, 10 mol% CuBr₂, tAmOH, 140 °C, 24 h | Lower Yields, Significant Di-arylation[7] | Low |
| Simple Pyridine | N-Phenyl-2-aminopyridine | Aryl Iodides | Pd(OAc)₂, K₂CO₃, DMA, 120 °C | Variable (50-80%) | Substrate Dependent |
Note: The data in this table is illustrative and based on trends reported in sources like ChemRxiv.[7] Absolute yields are highly dependent on the specific substrate and precise reaction conditions.
Analysis of Results
-
Yield and Reactivity : The N-(3-methylpyridin-2-yl)pivalamide directing group consistently provides some of the highest yields for mono-arylation.[7] This suggests that the combination of the electron-donating methyl group and the steric bulk of the pivaloyl group creates an optimal environment for the catalytic cycle. The electron-donating methyl group can enhance the coordination of the pyridine to the electrophilic Pd(II) center, while the pivaloyl group may facilitate the C-H activation step or prevent catalyst deactivation.
-
Selectivity : One of the most significant advantages of the 3-methylpicolinamide scaffold is its ability to suppress double C-H arylation.[7] In contrast, substituting the picolinamide with an electron-withdrawing group like trifluoromethyl can lead to significant amounts of the di-arylated product.[7] This highlights the critical role of electronics in controlling selectivity. The electron-donating methyl group on N-(3-methylpyridin-2-yl)pivalamide appears to be key in favoring mono-functionalization.
-
Substrate Scope : While simple pyridine directing groups are effective, their performance can be more variable and highly dependent on the substrate. The more complex picolinamide-based directing groups often offer a broader substrate scope and more consistent results due to their stronger and more defined coordination geometry.
Mechanistic Insights: The "Why" Behind the Performance
The differences in performance can be rationalized by examining the key steps of the catalytic cycle, particularly the formation of the palladacycle intermediate.
The Catalytic Cycle
The generally accepted mechanism for these reactions involves a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle. The key C-H activation step often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.
Caption: Figure 1: Generalized catalytic cycle for Pd-catalyzed C-H arylation.
Role of the 3-Methyl Group: A Steric and Electronic Balance
DFT calculations have helped to rationalize the effect of substituents on the picolinamide directing group.[7]
-
Electronic Effect : Electron-donating groups, like the 3-methyl group, increase the electron density on the pyridine nitrogen. This strengthens its coordination to the Lewis acidic palladium center, which can accelerate the initial coordination step. Conversely, electron-withdrawing groups weaken this coordination, potentially slowing down the reaction or favoring alternative pathways.[6]
-
Steric Effect : The 3-methyl group also introduces steric hindrance. This can influence the conformation of the palladacycle in the CMD transition state. It is proposed that this steric influence can create a more rigid and defined geometry that favors the activation of a specific C-H bond while disfavoring subsequent activations at other sites, thus enhancing selectivity for mono-arylation.[8]
Caption: Figure 2: Comparison of palladacycle intermediates.
Practical Considerations: Installation and Removal of the Directing Group
A significant drawback of many directing group strategies is the need for additional synthetic steps to install and subsequently remove the DG.[9] Picolinamide-type directing groups are typically installed via a standard amide coupling reaction. Their removal can often be achieved under reductive acidic conditions, for example, using zinc in hydrochloric acid, which can sometimes be performed in a one-pot manner following the C-H functionalization step.
Caption: Figure 3: General workflow for a directing group strategy.
The development of "transient" directing groups, which are formed in situ and do not require separate installation and removal steps, is an active area of research aimed at overcoming this limitation.[9][10][11]
Experimental Protocol: Representative C(sp³)-H Arylation
The following protocol is a representative example for the palladium-catalyzed C(sp³)-H arylation of a bornylamine substrate using N-(3-methylpyridin-2-yl)pivalamide as the directing group, adapted from literature procedures.[7]
Materials:
-
N-((1R,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)-3-methylpicolinamide (Substrate, 1.0 equiv)
-
4-Iodoanisole (Arylating Agent, 4.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)
-
Cesium Acetate (CsOAc, 4.0 equiv)
-
Copper(II) Bromide (CuBr₂, 0.10 equiv)
-
tert-Amyl alcohol (tAmOH, to 1 M concentration)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the substrate (1.0 equiv), 4-iodoanisole (4.0 equiv), Pd(OAc)₂ (0.05 equiv), CsOAc (4.0 equiv), and CuBr₂ (0.10 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen) three times.
-
Add anhydrous tert-amyl alcohol via syringe to achieve a substrate concentration of 1 M.
-
Seal the reaction vessel and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.
Conclusion and Future Outlook
The strategic selection of a directing group is paramount to the success of a C-H functionalization reaction. This guide demonstrates that N-(3-methylpyridin-2-yl)pivalamide represents a highly refined directing group that offers distinct advantages over simpler monodentate DGs and even the parent picolinamide structure in specific applications.
Key Takeaways:
-
Superior Performance : The N-(3-methylpyridin-2-yl)pivalamide directing group often provides higher yields and superior selectivity for mono-functionalization in C(sp³)-H arylations compared to unsubstituted picolinamide or those bearing electron-withdrawing groups.[7]
-
Synergistic Effects : The performance enhancement stems from a synergistic combination of the electron-donating nature of the 3-methyl group, which aids catalyst coordination, and its steric profile, which promotes selectivity.
-
Rational Design : This case study exemplifies the power of rational directing group design. By tuning the steric and electronic properties of the DG, chemists can exert fine control over reactivity and selectivity, a principle that is broadly applicable in catalysis.[8][12]
Future research will undoubtedly focus on developing new directing groups with even greater efficacy and on expanding the portfolio of transient directing group strategies to improve the overall efficiency and sustainability of C-H activation chemistry.[9][13] For researchers in drug development and complex molecule synthesis, a deep understanding of these directing group effects is not just beneficial—it is essential for navigating the challenges of modern organic synthesis.
References
-
Zhang, M., Zhang, Y., Jie, X., Zhao, H., Li, G., & Su, W. (2014). Recent advances in directed C–H functionalizations using monodentate nitrogen-based directing groups. Organic Chemistry Frontiers, 1, 843-895. [Link]
-
Royal Society of Chemistry. (2014, May 14). Recent advances in directed C–H functionalizations using monodentate nitrogen-based directing groups. [Link]
-
Majumdar, N., & Mandal, D. (2022). A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole. Organic Chemistry Frontiers. [Link]
-
Bora, U. (n.d.). Combining transition metals and transient directing groups for C–H functionalizations. National Center for Biotechnology Information. [Link]
-
Directed Metal-Catalyzed C-H Bond Functionalization. (2021). University of Sharjah. [Link]
-
Whitwood, S., & Unsworth, W. P. (n.d.). Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent. ChemRxiv. [Link]
-
Lyons, T. W., & Sanford, M. S. (n.d.). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. National Center for Biotechnology Information. [Link]
-
Verma, R., & Verpoort, F. (2019). Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. ScienceOpen. [Link]
-
Grigorjeva, B. (n.d.). cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Latvijas Organiskās sintēzes institūts. [Link]
-
Picolinamide directrd δ‐C−H activation of amines. (n.d.). ResearchGate. [Link]
-
Li, F., et al. (2022). Transient directing group enabled Pd-catalyzed C–H oxygenation of benzaldehydes and benzylic amines. Royal Society of Chemistry. [Link]
-
Monodentate transient directing group promoted Pd-catalyzed direct ortho-C‒H arylation and chlorination of α-ketoesters for three-step Synthesis of Clopidogrel Racemate. (n.d.). ResearchGate. [Link]
-
Wang, Z., et al. (2020). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Semantic Scholar. [Link]
-
Male, L., & Grao, M. (2020). Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. MDPI. [Link]
-
Various types of directing groups used in metal‐catalyzed C−H bond activation. (n.d.). ResearchGate. [Link]
-
(2024, May 13). Directing Effects. ChemTalk. [Link]
-
Haynes, A., et al. (2002). Steric and electronic effects on the reactivity of rh and ir complexes containing P-S, P-P, and P-O ligands. Implications for the effects of chelate ligands in catalysis. PubMed. [Link]
-
Li, F., et al. (2019). Monodentate Transient Directing Group Enabled Pd-Catalyzed Ortho-C–H Methoxylation and Chlorination of Benzaldehydes. ACS Publications. [Link]
-
Wasa, M., & Yu, J. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. National Center for Biotechnology Information. [Link]
-
Gawin, R., & Grela, K. (2017). Steric and electronic effects in latent S-chelated olefin metathesis catalysts. Royal Society of Chemistry. [Link]
-
Publications - Chirik Group. (n.d.). Princeton University. [Link]
-
van der Vlugt, J. I. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. PubMed. [Link]
-
N-Methyl-N-(pyridin-2-yl)pivalamide. (n.d.). PubChem. [Link]
-
Georgiou, I., & Kostas, I. D. (2021). Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation. MDPI. [Link]
-
3‐Methylpyridine: Synthesis and Applications. (2025). ResearchGate. [Link]
-
Zhang, X., et al. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Bull. Korean Chem. Soc.[Link]
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- 5. Recent advances in directed C–H functionalizations using monodentate nitrogen-based directing groups - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00068D [pubs.rsc.org]
- 6. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Steric and electronic effects on the reactivity of rh and ir complexes containing P-S, P-P, and P-O ligands. Implications for the effects of chelate ligands in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transient directing group enabled Pd-catalyzed C–H oxygenation of benzaldehydes and benzylic amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00241H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation | MDPI [mdpi.com]
Technical Guide: Crystallographic Characterization of N-(3-methylpyridin-2-yl)pivalamide
Executive Summary & Strategic Context
Compound: N-(3-methylpyridin-2-yl)pivalamide CAS: 96830-03-4 (Generic/Related) Class: Sterically hindered 2-amidopyridine
This guide provides a technical framework for the structural characterization of N-(3-methylpyridin-2-yl)pivalamide. Unlike simple acetamides, this molecule introduces a critical "dual-lock" steric conflict: the 3-methyl group on the pyridine ring and the bulky tert-butyl group of the pivalamide moiety.
For drug development professionals, this compound serves as an excellent model for exploring atropisomerism and conformational locking in kinase inhibitor design. The interaction between the orth-methyl group and the amide carbonyl typically forces a non-planar conformation, disrupting the standard
Comparative Structural Analysis
To validate your crystallographic data, you must benchmark against established analogs.[1] The following table contrasts the target molecule with its unhindered and less-bulky counterparts.
Table 1: Comparative Crystallographic Metrics (Projected vs. Benchmarks)
| Feature | Target: N-(3-methylpyridin-2-yl)pivalamide | Analog A: N-(pyridin-2-yl)pivalamide | Analog B: N-(3-methylpyridin-2-yl)acetamide |
| Steric Driver | High (Methyl + t-Butyl) | Moderate (t-Butyl only) | Moderate (Methyl only) |
| Pyridine-Amide Torsion | High (>45° expected) | Low (<15°, often planar) | Moderate (~30-40°) |
| H-Bond Motif | Intramolecular (N-H...N) favored due to twist | Intermolecular Dimer | Mixed (Inter/Intra) |
| Crystal Packing | Low density, potential voids due to t-butyl bulk | High density, efficient | Efficient packing |
| Solubility Profile | High (Lipophilic) | Moderate | Moderate/Low |
Expert Insight: In the absence of the 3-methyl group (Analog A), the amide nitrogen often forms a planar intramolecular hydrogen bond with the pyridine nitrogen. However, in the Target Compound , the 3-methyl group sterically clashes with the amide proton or carbonyl oxygen. Expect your XRD data to reveal a twisted conformation where the amide plane is significantly rotated relative to the pyridine ring to relieve this strain.
Experimental Protocol: Synthesis to Structure
This workflow ensures high-quality single crystals suitable for X-ray diffraction.
Phase 1: Synthesis & Purification
Reaction: Acylation of 2-amino-3-methylpyridine with pivaloyl chloride.
-
Dissolution: Dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add Et3N (1.2 eq) to scavenge HCl.
-
Acylation: Add pivaloyl chloride (1.1 eq) dropwise at 0°C.
-
Workup: Wash with sat. NaHCO3, dry over MgSO4.[2]
-
Critical Step: Recrystallize from hot hexane/ethyl acetate (9:1) . The high lipophilicity of the pivalyl group makes polar solvents poor choices for crystal growth.
Phase 2: Crystallization for XRD
Method: Slow Evaporation at Constant Temperature.
-
Solvent System: Ethanol/Water (80:20) or Pure Toluene.
-
Concentration: 15 mg/mL.
-
Vessel: Scintillation vial with perforated parafilm.
-
Timeline: 3-5 days at 4°C (reduces thermal motion disorder in the t-butyl group).
Phase 3: Data Collection Strategy
-
Temperature: 100 K (Mandatory). The tert-butyl group is prone to rotational disorder at room temperature.
-
Resolution: Aim for 0.75 Å to resolve the H-atom positions on the amide nitrogen, which is critical for confirming the H-bonding network.
Structural Logic & Signaling Pathways
The following diagram illustrates the structural causality—how steric inputs dictate the crystallographic output.
Figure 1: Structural causality diagram showing how steric hindrance in N-(3-methylpyridin-2-yl)pivalamide drives conformational twisting and alters crystal packing.
Characterization Checklist (Self-Validation)
When analyzing your solved structure, verify these parameters to ensure scientific integrity:
-
The Amide Twist: Measure the torsion angle
. If this is , suspect incorrect assignment or a lack of methyl group influence (check starting material identity). Expect . -
Tautomer Check: Confirm the proton is on the amide nitrogen , not the pyridine nitrogen. The C-O bond length should be typical for a double bond (~1.23 Å), not a single bond.
-
Disorder Model: Check the tert-butyl group. It often requires a split-site model (e.g., one set of methyls rotated 60° relative to the other) if data is collected >150 K.
References
-
Munro, O. Q., & Wilson, C. (2010). Amide hydrogen bonding: control of the molecular and extended structures of two symmetrical pyridine-2-carboxamide derivatives. Acta Crystallographica Section C, 66(11), o535-o539.[3] Link
-
PubChem. (2025). N-(pyridin-2-yl)pivalamide (CID 13352178).[4] National Library of Medicine. Link
-
Gowda, B. T., et al. (2007). Structural studies on N-(phenyl)- and N-(2/3/4-methylphenyl)-acetamides. Zeitschrift für Naturforschung A, 62(1-2), 91-100. (Provides baseline data for methyl-induced steric twist in aryl amides). Link
Sources
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- 2. asianpubs.org [asianpubs.org]
- 3. Amide hydrogen bonding: control of the molecular and extended structures of two symmetrical pyridine-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
